N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide
Description
Properties
Molecular Formula |
C23H27N5O3 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3,4-dimethyl-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C23H27N5O3/c1-16-4-9-20(21(17(16)2)28-15-25-26-27-28)22(29)24-14-23(10-12-31-13-11-23)18-5-7-19(30-3)8-6-18/h4-9,15H,10-14H2,1-3H3,(H,24,29) |
InChI Key |
YHLJOKGERRXQDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC)N4C=NN=N4)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydro-2H-Pyran Ring
The tetrahydro-2H-pyran scaffold bearing a 4-methoxyphenyl group is synthesized via acid-catalyzed Prins cyclization . A mixture of 4-methoxyphenylacetylene and 1,5-pentanediol undergoes cyclization in the presence of p-toluenesulfonic acid (PTSA) at 80°C for 12 hours, yielding 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde.
Reaction Conditions:
-
Reactants: 4-Methoxyphenylacetylene (1.2 eq), 1,5-pentanediol (1.0 eq)
-
Catalyst: PTSA (10 mol%)
-
Solvent: Toluene
-
Yield: 68–72%
Reductive Amination to the Methylamine Derivative
The aldehyde intermediate is converted to the corresponding primary amine via reductive amination using sodium cyanoborohydride (NaBH3CN) and ammonium acetate in methanol.
Reaction Conditions:
-
Reactants: 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq), NH4OAc (3.0 eq)
-
Reducing Agent: NaBH3CN (1.5 eq)
-
Solvent: Methanol
-
Yield: 85–90%
Preparation of 3,4-Dimethyl-2-(1H-Tetrazol-1-yl)benzoic Acid
Nitration and Methylation of Benzoic Acid
Starting with 2-nitrobenzoic acid, sequential Friedel-Crafts alkylation introduces methyl groups at the 3- and 4-positions. The reaction employs methyl iodide (MeI) and aluminum chloride (AlCl3) in dichloromethane (DCM).
Reaction Conditions:
-
Reactants: 2-Nitrobenzoic acid (1.0 eq), MeI (2.2 eq)
-
Catalyst: AlCl3 (2.0 eq)
-
Solvent: DCM
-
Yield: 75–80%
Tetrazole Cyclization
The nitro group at position 2 is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C). Subsequent tetrazole formation is achieved via reaction with sodium azide (NaN3) and trimethylsilyl chloride (TMSCl) in DMF.
Reaction Conditions:
-
Reduction: H2 (1 atm), 5% Pd/C (0.1 eq), ethanol
-
Cyclization: NaN3 (1.5 eq), TMSCl (1.2 eq), DMF, 100°C, 6 h
-
Yield: 60–65%
Amide Coupling to Assemble the Final Compound
Activation of the Carboxylic Acid
3,4-Dimethyl-2-(1H-tetrazol-1-yl)benzoic acid is activated using thionyl chloride (SOCl2) to form the corresponding acid chloride.
Reaction Conditions:
-
Reactants: Benzoic acid (1.0 eq), SOCl2 (3.0 eq)
-
Solvent: Toluene
-
Yield: Quantitative
Coupling with the Tetrahydro-Pyran-Methylamine
The acid chloride reacts with the tetrahydro-pyran-methylamine intermediate in the presence of triethylamine (Et3N) to form the target benzamide.
Reaction Conditions:
-
Reactants: Acid chloride (1.0 eq), Amine (1.2 eq)
-
Base: Et3N (2.0 eq)
-
Solvent: THF
-
Yield: 70–75%
Optimization and Challenges
Regioselectivity in Tetrazole Formation
The use of TMSCl as a Lewis acid ensures regioselective formation of the 1H-tetrazole isomer over the 2H-tetrazole variant. Competing pathways are suppressed by maintaining anhydrous conditions.
Purification Strategies
-
Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) isolates the tetrahydro-pyran intermediate.
-
Recrystallization: The final benzamide is purified using ethanol/water (9:1).
Analytical Data and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC (pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the positions ortho to the amide group.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide)
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide can be studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate. Its unique structure could confer specific binding properties to biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to hydrophobic pockets in proteins, while the tetrazole moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural analogs and their distinguishing characteristics:
Research Findings and Functional Group Impact
Tetrazole vs. Other Heterocycles
- The tetrazole group in the main compound serves as a bioisostere for carboxylic acids, offering improved metabolic stability compared to esters or amides .
THP Ring Modifications
- The pyrimidinylamino substituent in introduces hydrogen-bonding capabilities, which may improve target affinity compared to the main compound’s simpler THP-methyl group .
Substituent Effects on Benzamide Core
- Hydroxy-methoxy substitutions () enhance polarity, which could improve aqueous solubility but reduce membrane permeability .
Biological Activity
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H25N5O3. The compound features a complex structure that includes a tetrazole ring, which is known for its diverse biological activities.
Antiparasitic Activity
Recent studies indicate that derivatives of compounds with similar structures have shown promising antiparasitic effects. For instance, N-(4-methoxyphenyl)pentanamide demonstrated significant activity against Toxocara canis, affecting parasite viability in a concentration-dependent manner while exhibiting lower cytotoxicity compared to established anthelmintics like albendazole .
Antimicrobial Activity
Tetrazole-containing compounds have been evaluated for antimicrobial properties. Research has shown that certain tetrazolium derivatives exhibit antimicrobial activity against various bacterial strains, suggesting that this compound may also possess similar properties .
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar tetrazole compounds have been shown to inhibit specific enzymes critical for pathogen survival.
- Cell Membrane Interaction : The lipophilic nature of the methoxyphenyl group may enhance membrane permeability, allowing better interaction with target cells.
Case Studies
Several studies have investigated related compounds to infer potential activities:
- Study on Tetrazole Derivatives : A series of substituted tetrazole compounds were synthesized and tested for their antimicrobial efficacy. One compound exhibited an MIC value against Staphylococcus aureus comparable to standard antibiotics, indicating a potential pathway for developing new antimicrobial agents .
- Antiparasitic Evaluation : In vitro assays on related compounds revealed significant antiparasitic effects with minimal cytotoxicity towards human cell lines, suggesting a favorable therapeutic index for further development .
Data Tables
| Activity Type | Compound | Target Organism | IC50/MIC Value | Cytotoxicity |
|---|---|---|---|---|
| Antiparasitic | N-(4-methoxyphenyl)pentanamide | Toxocara canis | 10 µM | Low |
| Antimicrobial | Tetrazole derivative | Staphylococcus aureus | 50 µg/mL | Moderate |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer: Synthesis requires multi-step reactions, including coupling of the tetrahydro-2H-pyran-4-ylmethyl moiety to the benzamide core and functionalization with the tetrazole group. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for amide bond formation .
- Temperature control : Reactions involving tetrazole cyclization often require reflux conditions (80–100°C) to avoid incomplete ring closure .
- Catalyst use : Palladium catalysts may be necessary for cross-coupling steps involving methoxyphenyl groups . Purity is validated via HPLC and NMR, with yields typically ranging from 45% to 65% after chromatographic purification .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assigns protons and carbons in the tetrahydro-2H-pyran ring (δ 3.5–4.0 ppm for pyran-OCH2) and tetrazole (δ 8.5–9.0 ppm for N-CH) .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydro-2H-pyran moiety, particularly the axial/equatorial orientation of the 4-methoxyphenyl group .
Q. How can researchers design initial biological assays to evaluate this compound’s activity?
Methodological Answer:
- Target selection : Prioritize enzymes/receptors with structural homology to known benzamide or tetrazole targets (e.g., kinases, GPCRs) .
- Assay conditions : Use fluorescence-based or radiometric assays at physiological pH (7.4) and 37°C. Include controls for non-specific binding (e.g., bovine serum albumin) .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC50/EC50 values .
Advanced Research Questions
Q. How do steric and electronic effects in the tetrahydro-2H-pyran moiety influence structure-activity relationships (SAR)?
Methodological Answer:
- Steric effects : Substituents at the 4-position of the pyran ring (e.g., methoxyphenyl vs. phenyl) alter binding pocket accessibility. Molecular docking simulations (e.g., AutoDock Vina) predict steric clashes with target proteins .
- Electronic effects : Electron-donating groups (e.g., methoxy) enhance π-π stacking with aromatic residues in enzyme active sites, as shown in comparative studies of 4-methoxy vs. 4-chloro analogs . Table 1 : SAR Trends for Pyran Modifications
| Substituent | Binding Affinity (Ki, nM) | Solubility (mg/mL) |
|---|---|---|
| 4-Methoxy | 12 ± 2 | 0.45 |
| 4-Chloro | 85 ± 10 | 0.12 |
| 4-Hydroxy | 210 ± 25 | 1.20 |
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Source validation : Cross-check compound purity (≥95% by HPLC) and storage conditions (e.g., desiccated at -20°C to prevent hydrolysis) .
- Assay standardization : Replicate conflicting studies using identical buffer systems (e.g., Tris-HCl vs. PBS) and cell lines (e.g., HEK293 vs. CHO) .
- Meta-analysis : Pool data from ≥3 independent studies to identify outliers. For example, discrepancies in IC50 values for kinase inhibition may arise from ATP concentration variations .
Q. How can computational modeling predict metabolic stability and off-target interactions?
Methodological Answer:
- ADME prediction : Tools like SwissADME assess metabolic hotspots (e.g., tetrazole ring susceptibility to CYP450 oxidation) .
- Off-target screening : Use similarity ensemble approach (SEA) or PharmMapper to compare pharmacophores against databases like ChEMBL .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories to identify unfavorable conformational shifts .
Q. What are the challenges in characterizing stereochemical outcomes during synthesis?
Methodological Answer:
- Chiral centers : The tetrahydro-2H-pyran ring introduces stereochemistry at C4. Use chiral HPLC (e.g., Chiralpak IA column) or Mosher’s method to resolve enantiomers .
- Dynamic NMR : Detect atropisomerism in the benzamide-tetrazole linkage under variable-temperature conditions (e.g., -40°C to 25°C) .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the final coupling step?
Methodological Answer: Discrepancies arise from:
- Catalyst loading : Pd(PPh3)4 at 5 mol% vs. 10 mol% increases yield from 50% to 70% but risks Pd contamination .
- Workup protocols : Aqueous extraction (pH 7) vs. column chromatography alters recovery of polar byproducts .
Synthesis Optimization Table
Table 2 : Reaction Condition Impact on Yield
| Step | Optimal Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Tetrazole Formation | DMF, 100°C, 12 h | 65 | 98 |
| Amide Coupling | EDCI/HOBt, RT, 24 h | 58 | 97 |
| Purification | Silica gel (EtOAc/Hexane) | 52 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
